molecular formula C12H14BrFO3 B8623355 1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

Cat. No. B8623355
M. Wt: 305.14 g/mol
InChI Key: UXMMCLLYZUBHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone is a useful research compound. Its molecular formula is C12H14BrFO3 and its molecular weight is 305.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone

InChI

InChI=1S/C12H14BrFO3/c1-3-16-12(17-4-2)11(15)8-5-6-9(13)10(14)7-8/h5-7,12H,3-4H2,1-2H3

InChI Key

UXMMCLLYZUBHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC(=C(C=C1)Br)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone and 4-bromo-3-fluorophenyl)(oxo)acetaldehyde (crude product from Step 3, 7.0 g, 28 mmol) in toluene (50 mL) was added ethyl orthoformate (12 mL, 70 mmol) and p-toluenesulfonic acid (200 mg, 1 mmol). The reaction mixture was refluxed for 4 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. Concentration under reduced pressure gave the desired product which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(oxo)acetaldehyde
Quantity
7 g
Type
reactant
Reaction Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone or 4-bromo-3-fluorophenyl)(oxo)acetaldehyde (7.0 g, 28 mmol) in toluene (50 mL) was added ethyl orthoformate (12 mL, 70 mmol) and p-toluenesulfonic acid (200 mg, 1 mmol). The reaction mixture was refluxed for 4 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. Concentration under reduced pressure gave the desired product which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone (3.5 g, 0.014 mol) in toluene (30 mL) was added ethyl orthoformate (5.8 mL, 0.035 mol) and p-toluenesulfonic acid (100 mg). The reaction was refluxed for 4 h. After cooled to RT, the mixture was diluted with ethyl acetate, washed with saturated NaHCO3 solution, water, and brine, dried over MgSO4, filtered and concentrated to give the product (4.0 g, 93%) which was used in the next step without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods IV

Procedure details

A 22 L flask was charged with the hydrate of (4-bromo-3-fluorophenyl)-2-oxoacetaldehyde (5, 1020 g, 4.41 mol), toluene (7.5 L), triethyl orthoformate (1633 g, 1.8 L, 11.04 mol, 2.5 equiv), para-toluene sulfonic acid (33.5 g, 0.176 mol, 0.4 equiv) at room temperature, and the resulting reaction mixture was heated to 110° C. and stirred at 110° C. for 6 h. When HPLC showed that the reaction was complete, the reaction mixture was cooled down to room temperature before being poured into a 50 L separation funnel along with ethyl acetate (7.5 L) and the saturated aqueous sodium bicarbonate solution (NaHCO3, 3 L). The mixture was stirred and the layers were separated. The aqueous layer was extracted with ethyl acetate (2 L). The combined organic layers were washed with brine (4 L), dried with sodium sulfate (Na2SO4), and concentrated under the reduced pressure to afford crude 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (6, 1240 g, 1345.7 g theoretical, 92.1% yield) which was used in the subsequent reaction without further purification. For 6: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.94-7.94 (m, 2H), 7.78 (dd, 1H, J=8.51, 2.08 Hz), 5.40 (s, 1H), 3.77-3.60 (m, 4H), 1.16-1.14 (m, 6H).
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.